molecular formula C16H36AuBr2N B1452259 Tetrabutylammonium Dibromoaurate CAS No. 50481-01-1

Tetrabutylammonium Dibromoaurate

Cat. No. B1452259
CAS RN: 50481-01-1
M. Wt: 599.2 g/mol
InChI Key: JHKGBGGRJMVGSW-UHFFFAOYSA-L
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Description

Tetrabutylammonium Dibromoaurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst. A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .


Molecular Structure Analysis

The aqueous TBAB phase, at concentrations similar to the solid semiclathrate hydrate (1:38 mol ratio), has a smaller interfacial tension and an increase in the gas molecules adsorbed at the interface compared to that in pure water .


Chemical Reactions Analysis

Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt with a bromide commonly used as a phase transfer catalyst. It is used to prepare many other tetrabutylammonium salts by salt metathesis reactions .


Physical And Chemical Properties Analysis

Tetrabutylammonium Dibromoaurate is a white to pale reddish-yellow powder or crystals . The physicochemical and thermal properties of tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF 6), and their change with the addition of Al 2 O 3, were investigated using infrared (IR) spectroscopy and by simultaneously conducting thermal thermogravimetric (TG) analysis and differential thermal analysis .

Scientific Research Applications

1. Chemoselective Bromodeboronation

Tetrabutylammonium tribromide (TBATB) is a unique reagent for bromodeboronation in organotrifluoroborates, offering mild, metal-free conditions and high selectivity. It is crucial for synthesizing (Z)-dibromoalkenes from terminal alkynes (Yao et al., 2010).

2. Synthesis of Bromoacetyl Derivatives

A simple method using tetrabutylammonium tribromide enables the preparation of bromoacetyl derivatives from acetyl derivatives, offering good yields (Kajigaeshi et al., 1987).

3. Piperidine Synthesis

Tetrabutylammonium tribromide (TBATB) catalyzes the one-pot synthesis of highly substituted piperidines, combining 1,3-dicarbonyl compounds, aromatic aldehydes, and amines. This method is notable for its atom economy, good yields, and environmentally friendly approach (Khan et al., 2010).

4. Etherification Catalysis

Tetrabutylammonium bromide serves as a catalyst in the etherification of p-cyano phenol with 1,3-dibromo propane, producing 1,3-Di-(p-cyano phenoxy) propane (Yuan, 2009).

5. Analysis of Tetrabutylammonium in PET Radiochemistry

Tetrabutylammonium is important in PET radiochemistry, but the European Pharmacopoeia's official HPLC method for its analysis often fails in new generation reverse-phase columns. The study suggests the need for method variations (Bogni et al., 2019).

6. Voltametric Titration in Fatty Acids and Vegetable Oils

Tetrabutylammonium tribromide is used for the bromination of carbon-carbon double bonds in fatty acids and vegetable oils, with high accuracy and sensitivity in voltametric titration (Berthelot et al., 1993).

7. Norrish-Yang Cyclization Template

Tetrabutylammonium salts act as templates in Norrish-Yang cyclization, yielding trans-dihydrobenzofuranols with high stereoselectivities. This process involves cation-π interactions, as supported by ab initio calculations (Yamada et al., 2013).

8. Photocatalyzed Alkylations Using Solar Light

The photocatalysis with tetrabutylammonium decatungstate is effective for C-H activation in various compounds. Exposing the solution to sunlight on a window ledge can efficiently activate alkylations (Protti et al., 2009).

Safety And Hazards

Tetrabutylammonium Dibromoaurate is harmful if swallowed, causes skin irritation, causes serious eye irritation, is suspected of damaging fertility or the unborn child (if swallowed), and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

dibromogold(1-);tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGBGGRJMVGSW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36AuBr2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659952
Record name N,N,N-Tributylbutan-1-aminium dibromoaurate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium Dibromoaurate

CAS RN

50481-01-1
Record name 1-Butanaminium, N,N,N-tributyl-, dibromoaurate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50481-01-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Tributylbutan-1-aminium dibromoaurate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Dibromoaurate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GR Girard, DT Hill, MJ Dimartino - Inorganica chimica acta, 1989 - Elsevier
A series of four tetraalkylammonium gold(III) salts, [R 4 N] + [AuX 4 ] − (R  Et, Bu; X  Cl,Br) and five tetraalkylammonium gold(I) salts, [R 4 N] + - [AuX 2 ] − [R  Et, Bu; X  Cl, Br, C 6 H …
Number of citations: 5 www.sciencedirect.com
HH Wang, JM Williams - Inorganic Syntheses, 1992 - Wiley Online Library
This chapter contains sections titled: Tetrabutylammonium Triiodide and Superconducting Bis(bisethylenedithiotetrathiafulvalenium)Triiodide(2:1) Tetrabutylammonim Dibromoiodide …
Number of citations: 2 onlinelibrary.wiley.com
AC Greene - 1988 - search.proquest.com
… The supporting electrolyte, tetrabutylammonium dibromoaurate (n-Bu^NAuBr2 , 7.95 mM) in trichloroethane, which supplied the linear AuBr2~ anion, was synthesized previously …
Number of citations: 5 search.proquest.com
F Gasparrini, M Giovannoli, D Misiti… - The Journal of …, 1990 - ACS Publications
0 Satisfactory elementalanalyses were obtained for all compounds. Spectral data (IR, NMR, MS in chemical ionization) were in agreement with the proposed structure and with literature …
Number of citations: 41 pubs.acs.org
RN Grimes - 2009 - books.google.com
… Tetrabutylammonium Dibromoaurate(I), Tetrabutylammonium _Diiodoaurate(I), and Bis(bisethylenedithiotetrathiafulvalenium) Diiodoaurate(I) . . . . . . . . . . . . . . . . . . . . . …
Number of citations: 8 books.google.com
EG Rochow, WS Tatlock - Inorganic Syntheses, 1950 - Wiley Online Library
Number of citations: 8 onlinelibrary.wiley.com
JM WILLIAMS - Inorganic Syntheses..., 1939 - McGraw-Hill
Number of citations: 0

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